molecular formula C24H39P B12851262 Di(adamantan-1-yl)(tert-butyl)phosphine

Di(adamantan-1-yl)(tert-butyl)phosphine

Cat. No.: B12851262
M. Wt: 358.5 g/mol
InChI Key: XJIXVSYABXKOAQ-UHFFFAOYSA-N
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Description

Di(adamantan-1-yl)(tert-butyl)phosphine is a sterically hindered tertiary alkylphosphine featuring two adamantyl groups and a tert-butyl substituent on the phosphorus atom. Its bulky adamantyl moieties impart exceptional stability and electron-donating properties, making it valuable in catalysis and materials science. These methods prioritize scalability and safety, critical for industrial applications.

Properties

Molecular Formula

C24H39P

Molecular Weight

358.5 g/mol

IUPAC Name

bis(1-adamantyl)-tert-butylphosphane

InChI

InChI=1S/C24H39P/c1-22(2,3)25(23-10-16-4-17(11-23)6-18(5-16)12-23)24-13-19-7-20(14-24)9-21(8-19)15-24/h16-21H,4-15H2,1-3H3

InChI Key

XJIXVSYABXKOAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P(C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di(adamantan-1-yl)(tert-butyl)phosphine typically involves the reaction of adamantyl lithium with tert-butylphosphine. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as distillation or recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Di(adamantan-1-yl)(tert-butyl)phosphine undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Di(adamantan-1-yl)(tert-butyl)phosphine involves its ability to stabilize and activate metal centers in catalytic processes. The bulky and electron-rich nature of the ligand enhances its binding affinity to metal atoms, facilitating various catalytic transformations .

Comparison with Similar Compounds

Structural and Functional Analogues

Tri(1-adamantyl)phosphine (C₃₀H₄₆P)
  • Molecular Weight : 437.33 g/mol
  • Properties: Decomposes above 280°C, highly air-sensitive, and exhibits strong σ-donor characteristics due to three adamantyl groups .
  • Applications : Used in polymerization catalysts and cross-coupling reactions. Its steric bulk limits substrate accessibility, favoring selective catalytic pathways .
Butyldi(1-adamantyl)phosphine (C₂₄H₃₉P, cataCXium A)
  • Molecular Weight : 358.54 g/mol
  • Properties : Melting point 100°C, air-sensitive, soluble in organic solvents. The n-butyl group reduces steric hindrance compared to tri(adamantyl) analogs .
  • Applications : A ligand in palladium-catalyzed Suzuki-Miyaura couplings. Its moderate bulk balances reactivity and selectivity in cross-coupling reactions .
(1,10-Biphenyl)-2-yldi(adamantan-1-yl)phosphine (Ligands L1–L8)
  • Structure : Features a biphenyl backbone with adamantyl groups for steric protection and C3/C4 functionalization for electronic tuning .
  • Applications : Gold-catalyzed anti-nucleophilic reactions. The adamantyl groups stabilize metal centers while the biphenyl backbone directs regioselectivity .
Di(adamantan-1-yl)(2-((triisopropylsilyl)oxy)phenyl)phosphine oxide
  • Molecular Weight: Not explicitly reported; includes a silyl-protected phenolic group.
  • Applications : Used in aggregation-induced emission (AIE) probes for imaging membrane glycoproteins. The adamantyl groups enhance hydrophobicity, promoting host-guest interactions with cyclodextrins .

Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Properties Applications
Di(adamantan-1-yl)(tert-butyl)phosphine C₂₄H₃₉P (assumed) ~358.5 (estimated) High steric bulk, air-sensitive Catalysis (theoretical)
Tri(1-adamantyl)phosphine C₃₀H₄₆P 437.33 Extreme steric bulk, thermally stable Polymerization, selective cross-coupling
Butyldi(1-adamantyl)phosphine C₂₄H₃₉P 358.54 Moderate bulk, air-sensitive Suzuki couplings, ligand design
Biphenyl-adamantylphosphine C₃₄H₄₃P ~486.8 Tunable steric/electronic effects Gold catalysis, anti-nucleophilic pathways
Di(adamantan-1-yl)phosphine oxide C₂₀H₂₉OP 316.43 Hydrophobic, AIE-active Luminescent probes, nanomaterials

Research Findings

  • Catalysis : Adamantyl phosphines enhance catalytic activity by stabilizing metal centers. For example, cataCXium A improves yields in Suzuki reactions (85–95%) compared to triphenylphosphine (60–70%) .
  • AIE Probes: Di(adamantan-1-yl)phosphine forms inclusion complexes with β-cyclodextrin-functionalized copper nanoclusters (Cu NCs), boosting photoluminescence by 3.5× .
  • Steric Effects : Tri(adamantyl)phosphine’s bulkiness prevents undesired side reactions in ethylene polymerization, achieving >90% selectivity for linear polyethylene .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Di(adamantan-1-yl)(tert-butyl)phosphine?

  • Methodological Answer : Synthesis involves palladium-catalyzed coupling under inert conditions. For example, Intermediate I-1 and I-2 are reacted in xylene with tris(dibenzylideneacetone)dipalladium(0), tris(tert-butyl)phosphine, and cesium carbonate at 130°C under nitrogen for 16 hours . Air-sensitive handling is critical; storage at 4–8°C is recommended to prevent decomposition .

Q. How is the steric and electronic profile of this ligand characterized for catalytic applications?

  • Methodological Answer : X-ray crystallography and thermodynamic studies reveal that the adamantyl and tert-butyl groups create significant steric bulk, which stabilizes low-coordinate metal centers and prevents catalyst aggregation. Computational modeling (e.g., DFT) can further correlate steric parameters (Tolman cone angles) with catalytic efficiency .

Q. What analytical techniques are used to confirm ligand purity and structure?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (e.g., 31^{31}P NMR) are standard. For air-sensitive phosphines, Schlenk-line techniques ensure sample integrity during analysis .

Advanced Research Questions

Q. How does this compound enhance catalytic efficiency in cross-coupling reactions compared to other bulky phosphines?

  • Methodological Answer : The ligand’s steric bulk improves turnover in Suzuki-Miyaura and Buchwald-Hartwig reactions by stabilizing monophosphine-Pd(0) intermediates, reducing off-cycle dimer formation. Comparative studies with Rockphos or BrettPhos show higher yields (e.g., >90% in aryl bromide amination) due to faster oxidative addition kinetics .

Q. What strategies mitigate contradictions in catalytic performance across different reaction scales or substrates?

  • Methodological Answer : Systematic parameter optimization (temperature, solvent polarity, base strength) is critical. For example, in Sonogashira couplings, using Cs2_2CO3_3 instead of K3_3PO4_4 improves reproducibility by reducing side reactions. Kinetic profiling (e.g., in situ IR monitoring) identifies rate-limiting steps .

Q. How does this ligand enable Ni-catalyzed denitrogenative alkylation of triazoles?

  • Methodological Answer : The ligand’s electron-donating tert-butyl group facilitates Ni(0)/Ni(II) redox cycling, while adamantyl groups suppress β-hydride elimination. A representative protocol uses Ni(COD)2_2 (5 mol%) and the ligand (6 mol%) in THF at 80°C, achieving >85% yield .

Q. What role does this compound play in host-guest recognition systems for bioimaging?

  • Methodological Answer : The ligand acts as a connector in cyclodextrin-functionalized copper nanoclusters for aggregation-induced emission (AIE). Its hydrophobic adamantyl groups enhance host-guest binding with β-cyclodextrin, improving AIE stability for long-term MUC1 protein imaging in live cells .

Data Contradiction and Optimization

Q. Why do some studies report inconsistent yields in Heck reactions using this ligand?

  • Resolution : Variations arise from substrate electronic effects. Electron-deficient aryl halides require higher temperatures (e.g., 120°C in DMAc), while electron-rich substrates perform better at 80°C in toluene. Pre-catalyst formation (e.g., Pd(OAc)2_2 + ligand) ensures active species homogeneity .

Q. How can researchers address ligand decomposition during prolonged reactions?

  • Resolution : Adding stoichiometric amounts of reducing agents (e.g., Zn powder) regenerates active Pd(0) species. Alternatively, lower reaction temperatures (e.g., 60°C) with microwave irradiation reduce decomposition rates .

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